

3-Methoxypentanoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Methoxypentanoic acid

Cat. No.: B3373610

[Get Quote](#)

A Comprehensive Overview of its Synthesis, Properties, and Biological Significance

Foreword

To the dedicated researchers, scientists, and professionals in drug development, this document serves as an in-depth technical guide into the current understanding of **3-Methoxypentanoic acid**. While the natural occurrence of this molecule remains largely uncharacterized in publicly available scientific literature, its synthetic pathways, chemical reactivity, and emerging biological activities present a compelling case for its further investigation. This guide provides a consolidated resource on the known attributes of **3-Methoxypentanoic acid**, with the aim of facilitating future research and application development.

Introduction to 3-Methoxypentanoic Acid

3-Methoxypentanoic acid, also known as 3-methoxyvaleric acid, is a carboxylic acid with the chemical formula $C_6H_{12}O_3$.^{[1][2]} Its structure features a five-carbon pentanoic acid backbone with a methoxy group (-OCH₃) at the third carbon position. This methoxy group imparts specific chemical properties to the molecule, influencing its polarity, reactivity, and potential biological interactions.

Physicochemical Properties

A thorough understanding of the physicochemical properties of **3-Methoxypentanoic acid** is fundamental for its handling, formulation, and application in experimental settings.

Property	Value	Source
Molecular Formula	C ₆ H ₁₂ O ₃	[1] [2]
Molecular Weight	132.16 g/mol	[1]
IUPAC Name	3-methoxypentanoic acid	[1]
CAS Number	100862-27-9	[1] [2]
Boiling Point	120-122 °C (at 16 Torr)	[2]
Density	1.024 ± 0.06 g/cm ³ (Predicted)	[2]
pKa	4.28 ± 0.10 (Predicted)	[2]

Synthesis and Chemical Reactivity

The synthesis of **3-Methoxypentanoic acid** is not extensively detailed in the provided search results. However, general synthetic strategies for similar compounds can be inferred. One plausible approach involves the methylation of 3-hydroxypentanoic acid.

A generalized synthetic workflow is depicted below:

[Click to download full resolution via product page](#)

Caption: Generalized synthetic workflow for **3-Methoxypentanoic acid**.

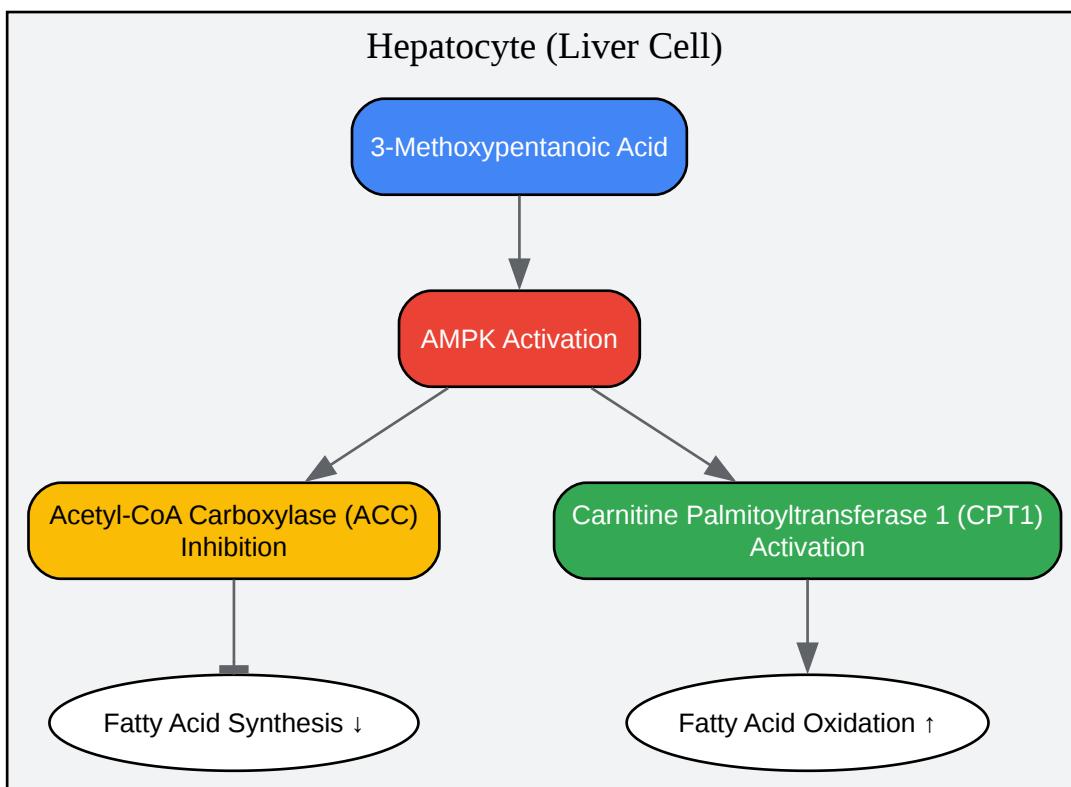
Chemical Reactions

3-Methoxypentanoic acid, as a carboxylic acid, can undergo a variety of chemical reactions. These include:

- Esterification: Reaction with an alcohol in the presence of an acid catalyst to form the corresponding ester.

- Amide formation: Reaction with an amine to form an amide.
- Reduction: The carboxylic acid group can be reduced to a primary alcohol (3-methoxypentan-1-ol) using strong reducing agents like lithium aluminum hydride.^[3]
- Oxidation: While the carboxylic acid is at a high oxidation state, the rest of the molecule can potentially be oxidized under harsh conditions.^[3]

Biological Activities and Potential Applications


While research into the specific biological roles of **3-Methoxypentanoic acid** is in its early stages, preliminary evidence suggests several areas of interest for drug development and scientific investigation.

Anti-inflammatory and Antioxidant Properties

Some studies on related methoxy-containing fatty acids suggest potential anti-inflammatory and antioxidant effects.^[3] The mechanism may involve the modulation of inflammatory pathways and the scavenging of reactive oxygen species. Further research is required to specifically elucidate these activities for **3-Methoxypentanoic acid**.

Modulation of Lipid Metabolism

There are indications that **3-Methoxypentanoic acid** may play a role in regulating lipid metabolism.^[3] This could have implications for metabolic disorders such as obesity and type 2 diabetes. The proposed mechanism involves the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.^[3]

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of lipid metabolism modulation by **3-Methoxypentanoic acid**.

Metabolic Relevance

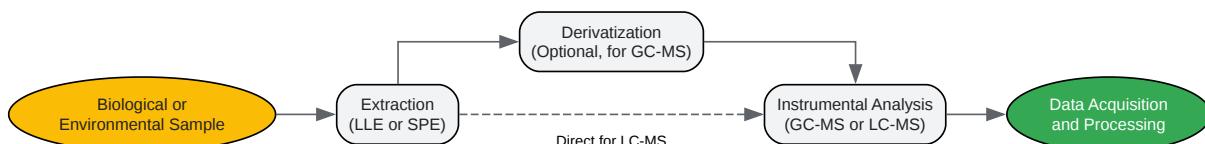
Metabolite of L-leucine in Bacteria

Interestingly, **3-Methoxypentanoic acid** has been identified as a metabolite of the amino acid L-leucine in certain bacterial species.^[3] This finding suggests a role for this molecule in microbial metabolism, although the specific enzymatic pathways and physiological significance are yet to be fully understood.

Drug Metabolite

3-Methoxypentanoic acid has also been reported as a metabolite of certain pharmaceutical compounds.^[4] This highlights the importance of understanding its metabolic fate and potential toxicological profile in the context of drug development and safety assessment.

Analytical Methodologies


The detection and quantification of **3-Methoxypentanoic acid** in various matrices would likely employ standard analytical techniques used for other short-chain fatty acids. A general workflow for its analysis is outlined below.

Sample Preparation

- Extraction: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be used to isolate the analyte from complex matrices.
- Derivatization: To improve volatility and chromatographic performance for gas chromatography (GC) analysis, the carboxylic acid group can be derivatized to form an ester (e.g., methyl or ethyl ester).

Instrumental Analysis

- Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the separation and identification of volatile and semi-volatile compounds. Derivatization is typically required.
- Liquid Chromatography-Mass Spectrometry (LC-MS): Offers high sensitivity and selectivity and may not require derivatization, allowing for a more direct analysis.

[Click to download full resolution via product page](#)

Caption: General analytical workflow for **3-Methoxypentanoic acid**.

Safety and Toxicology

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), **3-Methoxypentanoic acid** is classified with the following hazards:

- H315: Causes skin irritation.[1][5]
- H318: Causes serious eye damage.[1][5]
- H335: May cause respiratory irritation.[1][5]

Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves and safety glasses, should be strictly followed when handling this compound.[5]

Future Directions

The study of **3-Methoxypentanoic acid** is an emerging field with several promising avenues for future research:

- Investigation of Natural Occurrence: A primary research goal should be to definitively determine if **3-Methoxypentanoic acid** occurs naturally in any biological systems, including plants, animals, or microorganisms.
- Elucidation of Biosynthetic Pathways: If found to be a natural product, the enzymatic pathways responsible for its synthesis should be investigated.
- In-depth Pharmacological Studies: Comprehensive in vitro and in vivo studies are needed to validate and expand upon the preliminary findings of its biological activities.
- Development of Advanced Analytical Methods: The development of sensitive and validated analytical methods will be crucial for its detection and quantification in various biological and environmental matrices.

Conclusion

While the natural origins of **3-Methoxypentanoic acid** remain to be discovered, its known chemical properties, synthetic accessibility, and intriguing biological activities make it a molecule of significant interest to the scientific community. This technical guide has synthesized the current knowledge base to provide a foundation for researchers and drug development professionals. It is our hope that this document will stimulate further inquiry and unlock the full potential of this promising compound.

References

- **3-Methoxypentanoic acid** | 100862-27-9. Benchchem. URL: <https://www.benchchem.com/product/b124175>
- **3-Methoxypentanoic acid** | C6H12O3 | CID 21316989. PubChem - NIH. URL: <https://pubchem.ncbi.nlm.nih.gov/compound/21316989>
- **3-methoxypentanoic acid** | 100862-27-9. ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB4263883.htm
- Buy 5-methoxypentanoic Acid | 70160-05-3. Smolecule. URL: <https://www.smolecule.com/cas-70160-05-3-5-methoxypentanoic-acid.html>
- **3-methoxypentanoic acid** (C6H12O3). PubChemLite. URL: <https://pubchemlite.deepchem.io/compound/21316989>
- **3-methoxypentanoic acid** CAS#: 100862-27-9. ChemicalBook. URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB4263883_EN.htm

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 3-Methoxypentanoic acid | C6H12O3 | CID 21316989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-methoxypentanoic acid CAS#: 100862-27-9 [amp.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Buy 5-methoxypentanoic Acid | 70160-05-3 [smolecule.com]
- 5. 3-methoxypentanoic acid | 100862-27-9 [amp.chemicalbook.com]
- To cite this document: BenchChem. [3-Methoxypentanoic Acid: A Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3373610#natural-occurrence-of-3-methoxypentanoic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com